Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTXISNQOPMXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=NN21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and eco-friendly reagents makes the process scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Compounds containing the triazolo-pyridine moiety have shown promise as inhibitors of various kinases involved in cancer progression. For instance, the inhibition of polo-like kinase 1 (Plk1) by similar triazolo derivatives has been documented, suggesting that this compound may also exhibit anticancer activity through kinase inhibition .
- Antimicrobial Activity : The triazole ring is known for its antimicrobial properties. Research indicates that derivatives of triazolopyridines can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies:
- Microwave-Assisted Synthesis : Recent studies have demonstrated the effectiveness of microwave-assisted methods for synthesizing triazolo derivatives efficiently. This approach allows for rapid reaction times and higher yields without the need for catalysts .
- Green Chemistry Approaches : The development of eco-friendly synthesis routes is crucial in modern chemistry. Recent methodologies emphasize catalyst-free reactions under mild conditions to minimize environmental impact while maximizing yield .
Case Studies
Several studies have explored the applications of this compound and related compounds:
Mechanism of Action
The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their properties are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Target Compound | 2-Bromo, 5-methyl carboxylate | C₈H₆BrN₃O₂ | ~256.06 (calc.) | Synthetic intermediate, drug design |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 5-Bromo, 2-amine | C₆H₅BrN₄ | 213.03 | Pharmaceutical intermediates |
| 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | 2-Bromo, 5-bromo | C₆H₃Br₂N₃ | 292.92 | Halogenation precursor |
| Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | 7-Chloro, 5-propyl, 2-methyl carboxylate | C₁₀H₁₁ClN₄O₂ | 254.67 | Agrochemical research |
Key Observations :
- Bromine Position: The target compound’s bromine at the 2-position (vs.
- Carboxylate vs. Amine : The methyl carboxylate group in the target compound improves solubility in polar solvents compared to the amine group in 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, making it more suitable for aqueous-phase reactions .
- Ring System : Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate features a pyrimidine ring instead of pyridine, which alters electronic properties and binding affinity in agrochemical applications .
Biological Activity
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a triazole ring fused to a pyridine structure, with a bromine atom at the 2-position and a methyl ester group at the 5-position. The general molecular formula is with a molecular weight of approximately 256.06 g/mol.
The synthesis typically involves a reaction between enaminonitriles and benzohydrazides under microwave irradiation conditions, yielding the compound efficiently in good to excellent yields. This method is eco-friendly and suitable for large-scale production due to its broad substrate scope and functional group tolerance .
Anticancer Properties
This compound has shown promising anticancer activities against various cancer cell lines. For instance, compounds with similar triazolo-pyridine structures have been evaluated for their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. IC50 values for these compounds often range from low micromolar concentrations (e.g., IC50 values of around 0.98 µM for A549 cells) indicating potent antiproliferative effects .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, it has been noted that similar compounds inhibit c-Met and VEGFR-2 kinases effectively, thereby disrupting signaling pathways critical for tumor growth .
Additionally, studies suggest that these compounds may induce apoptosis in cancer cells by affecting cell cycle progression and promoting late-stage apoptotic events .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives. These compounds have demonstrated significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
A notable study investigated the biological evaluation of various triazolopyridine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with mechanisms linked to kinase inhibition and apoptosis induction. The study provided comprehensive data on the structure-activity relationships (SARs) that could guide future drug design efforts in this domain .
Summary of Findings
| Biological Activity | IC50 Values (µM) | Target/Mechanism |
|---|---|---|
| Anticancer (A549 Cell Line) | ~0.98 | c-Met/VEGFR-2 Kinase Inhibition |
| Anticancer (MCF-7 Cell Line) | ~1.05 | c-Met/VEGFR-2 Kinase Inhibition |
| Anti-inflammatory (COX-2) | ~0.04 | COX Enzyme Inhibition |
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, and how is regioselectivity achieved during bromination?
- Methodological Answer : The synthesis typically involves cyclocondensation of functionalized pyridine precursors with hydrazine derivatives, followed by bromination. Regioselectivity in bromination is controlled by electron density distribution in the triazolopyridine core. For instance, bromine preferentially substitutes at the 2-position due to the directing effects of adjacent nitrogen atoms. Optimization of reaction conditions (e.g., solvent polarity, temperature, and brominating agents like NBS or Br₂) ensures minimal byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns by analyzing aromatic proton splitting and coupling constants.
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., molecular ion peak at m/z 256.0 [M+H]⁺).
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Regular purity checks via HPLC are advised to monitor degradation, particularly under humid conditions .
Q. What are the primary pharmacological targets explored for derivatives of this compound?
- Methodological Answer : Derivatives of triazolopyridines are investigated as kinase inhibitors (e.g., ALK5 in vactosertib), PDE10 modulators, and anticancer agents. The bromo substituent serves as a handle for further functionalization via cross-coupling to enhance target affinity .
Advanced Questions
Q. How can computational chemistry predict the reactivity of the bromo substituent in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations map electron density and Fukui indices to predict nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, the bromine atom’s leaving group ability is quantified via activation strain analysis, while ligand-accelerated mechanisms are modeled using molecular docking with palladium catalysts .
Q. What strategies overcome challenges in synthesizing polycondensed heterocycles using this compound as a precursor?
- Methodological Answer : Utilize the bromine atom for Buchwald-Hartwig amination or Sonogashira coupling to introduce heteroaromatic rings (e.g., imidazoles, pyrimidines). Microwave-assisted cyclization reduces reaction times, and protecting groups (e.g., Boc for amines) prevent side reactions during multi-step syntheses .
Q. How does the electronic nature of the bromo substituent influence participation in palladium-catalyzed coupling reactions?
- Methodological Answer : The C-Br bond’s polarization enhances oxidative addition to Pd⁰, with Hammett parameters (σ⁺) correlating with reaction rates. Electron-withdrawing ester groups at the 5-position further activate the bromide, enabling efficient coupling even with sterically demanding arylboronic acids .
Q. In SAR studies, how does the bromine atom’s position affect the biological activity of triazolopyridine derivatives?
- Methodological Answer : Position 2 bromine increases steric hindrance, reducing off-target binding in kinase inhibitors. Comparative studies with 5- or 7-bromo analogs show altered π-π stacking in binding pockets, quantified via IC₅₀ shifts in enzymatic assays (e.g., ALK5 inhibition reduced by 10-fold in 2-bromo vs. 7-bromo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
